2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole
CAS No.: 1186300-55-9
Cat. No.: VC4072504
Molecular Formula: C6H10N4
Molecular Weight: 138.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186300-55-9 |
|---|---|
| Molecular Formula | C6H10N4 |
| Molecular Weight | 138.17 |
| IUPAC Name | 2-pyrrolidin-3-yltriazole |
| Standard InChI | InChI=1S/C6H10N4/c1-2-7-5-6(1)10-8-3-4-9-10/h3-4,6-7H,1-2,5H2 |
| Standard InChI Key | AKZQOVCQAJVWKM-UHFFFAOYSA-N |
| SMILES | C1CNCC1N2N=CC=N2 |
| Canonical SMILES | C1CNCC1N2N=CC=N2 |
Introduction
Chemical Structure and Nomenclature
The core structure of 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole consists of a five-membered triazole ring (1,2,3-triazole) linked to a pyrrolidine moiety at the 2-position. The numbering system assigns the pyrrolidine nitrogen to position 1, with the triazole’s nitrogen atoms occupying positions 1, 2, and 3. The “2H” designation indicates that the triazole exists predominantly in the 2H tautomeric form, where the hydrogen atom resides on the N2 nitrogen .
Key structural features include:
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Triazole Ring: A planar, aromatic heterocycle with delocalized π-electrons, contributing to metabolic stability and hydrogen-bonding capabilities .
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Pyrrolidine Substituent: A saturated five-membered ring with a secondary amine, enhancing solubility and enabling further functionalization via reductive amination or acylation .
Synthetic Methodologies
1,3-Dipolar Cycloaddition
The most common synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, azidopyrrolidine derivatives react with ethynyl trifluoroborates to yield triazolyl trifluoroborate intermediates, which are further functionalized via Suzuki–Miyaura coupling .
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Azide Preparation: Treatment of 1-(t-butoxycarbonyl)pyrrolidin-3-yl chloride with sodium azide produces 1-(t-Boc)pyrrolidin-3-yl azide.
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Cycloaddition: Reaction with potassium ethynyl trifluoroborate under Cu(I) catalysis generates potassium 1-(1-(t-Boc)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-yl trifluoroborate (4).
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Deprotection: Removal of the Boc group with trifluoroacetic acid yields the free amine, which undergoes reductive amination or acylation to produce derivatives (e.g., 2ag, 2aj) .
Table 1: Yields and Conditions for Key Intermediates
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| Azidopyrrolidine | NaN₃, DMF, 12 h | 95 |
| Triazolyl Trifluoroborate (4) | CuI, DCM, RT | 82 |
| Deprotected Amine (18) | TFA, DCM, 2 h | 89 |
Late-Stage Functionalization
Post-cycloaddition modifications enable diversification:
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Suzuki–Miyaura Coupling: Aryl boronic acids react with 4 to introduce aromatic groups at the triazole’s 4-position .
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Reductive Amination: The secondary amine of pyrrolidine reacts with aldehydes/ketones to form tertiary amines .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations for triazole C=N (1600–1650 cm⁻¹) and pyrrolidine N-H (3300 cm⁻¹) are observed .
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NMR: ¹H NMR signals for pyrrolidine protons appear at δ 1.5–2.6 ppm (m, CH₂), while triazole protons resonate at δ 7.2–8.1 ppm .
Table 2: Selected NMR Data for 2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole Derivatives
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ | 1.58–1.66 | m |
| Triazole CH | 5.47 | s |
| N-CH-CH₃ | 5.54–5.56 | m |
Stability and Solubility
The triazole ring confers resistance to hydrolysis under acidic and basic conditions (pH 2–12) . LogP values range from 1.2 to 3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Biological Activities
Mitochondrial Permeability Transition Pore (mPTP) Inhibition
Derivatives such as 2ag and 2aj exhibit potent mPTP blockade (IC₅₀ = 0.8–1.2 µM), surpassing the efficacy of oxime-based analogues. Enhanced cytochrome P450 stability (t₁/₂ > 120 min) reduces metabolic clearance .
Anticancer Activity
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) demonstrates antiproliferative effects against breast cancer cells (MCF-7, IC₅₀ = 4.7 µM). Molecular docking reveals hydrogen bonding with MMP-2’s catalytic domain .
Anti-Inflammatory Effects
Triazole derivatives inhibit the P2X7 receptor (IC₅₀ = 50 nM), reducing IL-1β release in murine macrophages. In vivo studies show diminished pleural inflammation in LPS-induced models .
Table 3: Biological Activity Profiles
| Compound | Target | IC₅₀ (µM) | Model |
|---|---|---|---|
| 2ag | mPTP | 0.8 | Rat liver mitochondria |
| 1b | MMP-2 | 4.7 | MCF-7 cells |
| 5a | P2X7 | 0.05 | RAW 264.7 cells |
Computational and Structural Insights
Molecular Docking
Density functional theory (DFT) optimizations (B3LYP/6-311++G**) reveal a non-planar geometry for 1b, with the pyrrolidine ring twisted 15° relative to the triazole plane . Docking simulations show:
Vibrational Analysis
Scaling equation procedures (PSE) correlate experimental IR bands (e.g., 1612 cm⁻¹ for C=N) with theoretical values, validating the synthesized structures .
Applications in Drug Discovery
Bioisosteric Replacement
The triazole ring serves as a stable oxime surrogate, improving pharmacokinetic profiles. For example, replacing an oxime with triazole in mPTP blockers increases metabolic stability by 300% .
Scaffold Diversification
Late-stage functionalization via Suzuki coupling or reductive amination generates libraries of >50 derivatives, enabling rapid SAR exploration .
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